![molecular formula C9H13ClN2O2 B2505389 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 685513-51-3](/img/structure/B2505389.png)
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The exact molecular structure of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” is not available in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .
Scientific Research Applications
D-Amino Acid Oxidase Inhibitor
This compound is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound can protect DAO cells from oxidative stress induced by D-Serine .
Pain Management
3-Methylpyrazole-5-carboxylic acid, a similar compound, has been found to specifically prevent formalin-induced tonic pain . This suggests potential applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid” in pain management.
Synthesis of N-Heterocycles
In the field of synthetic chemistry, similar compounds have been used in the construction of C–N bonds . This compound could potentially be used in the synthesis of N-heterocycles, which are of biological interest .
Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally similar to the compound , were synthesized and tested against seven phytopathogenic fungi . Most of them displayed moderate to excellent activities . This suggests potential antifungal applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”.
Potential Therapeutic Applications
Imidazole containing compounds, which are structurally similar to the compound , have been found to show a broad range of chemical and biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests potential therapeutic applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”.
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests potential biological applications of “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”.
Safety and Hazards
When handling “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”, it should be treated as an organic compound. Protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizers and strong acids or bases. If contact with skin or eyes occurs, rinse immediately with plenty of water and seek medical help .
properties
IUPAC Name |
5-tert-butyl-4-chloro-2-methylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMMQXAXFGQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1Cl)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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